molecular formula C12H13NO B3317718 (R)-2-Amino-1-(naphthalen-2-yl)ethanol CAS No. 97101-99-0

(R)-2-Amino-1-(naphthalen-2-yl)ethanol

Cat. No.: B3317718
CAS No.: 97101-99-0
M. Wt: 187.24 g/mol
InChI Key: PGJHAXAIVJIVSM-LBPRGKRZSA-N
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Description

(R)-2-Amino-1-(naphthalen-2-yl)ethanol is a chiral β-amino alcohol featuring a naphthalen-2-yl substituent. Its molecular formula is C₁₂H₁₃NO, and its hydrochloride salt form is C₁₂H₁₄ClNO (MW: 223.70) . The compound is systematically named to reflect the positions of the amino (-NH₂) and hydroxyl (-OH) groups on adjacent carbons of the ethanol backbone, with a naphthalen-2-yl group at the terminal carbon. This structure confers unique stereoelectronic properties, making it relevant in asymmetric synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

(1R)-2-amino-1-naphthalen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJHAXAIVJIVSM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(naphthalen-2-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-Amino-1-(naphthalen-2-yl)ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of ®-2-Amino-1-(naphthalen-2-yl)ethanol often involves catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield secondary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that (R)-2-Amino-1-(naphthalen-2-yl)ethanol may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This interaction can modulate metabolic pathways and signal transduction processes, suggesting its utility in developing treatments for neurological disorders.

Chiral Recognition and Asymmetric Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis and chiral recognition applications. Computational studies have demonstrated that it exhibits higher binding affinities towards certain chiral molecules compared to its enantiomers, making it a candidate for developing selective catalysts in organic reactions.

Synthesis of β-Amino Alcohols

This compound can be synthesized through various methods, including one-pot reactions that involve C–H bond hydroxylation at the benzylic α-carbon atom. This method has shown promising results in producing β-amino alcohols efficiently .

Kinetic Resolution

The compound has been utilized in kinetic resolution processes of racemic amino alcohols using chiral catalysts. This technique allows for the selective separation of enantiomers, enhancing the yield of desired products while minimizing waste .

Dyes and Pigments

This compound serves as an intermediate in the production of dyes and pigments due to its ability to contribute to color stability and intensity. Its application in this field highlights its importance beyond pharmaceuticals and organic chemistry .

Biological Evaluation Studies

Recent studies have focused on synthesizing new derivatives of naphthalene-based compounds to evaluate their biological activities. Such research has contributed to understanding how modifications to the naphthalene structure can enhance or alter pharmacological properties .

Environmental Impact Studies

Research into the environmental impact of naphthalene derivatives has highlighted concerns regarding their stability and potential toxicity. Understanding these factors is crucial for developing safer applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism by which ®-2-Amino-1-(naphthalen-2-yl)ethanol exerts its effects is often related to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Key Properties/Applications References
(R)-1-(Naphthalen-2-yl)-N-((R)-1-Phenylethyl)Ethanamine Ethanamine backbone with phenylethyl and naphthalenyl groups Synthesized via Ti(Oi-Pr)₄-mediated reaction; used in chiral resolution
(S)-2-Amino-1-(4-methoxyphenyl)ethanol 4-Methoxyphenyl substituent [α]²⁰_D = +61.4 (CHCl₃); high enantiomeric purity (>98% ee)
(R)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride 4-Fluorophenyl group MW: 191.63; pharmacological intermediate
2-Amino-2-(naphthalen-1-yl)ethanol Amino and hydroxyl groups on same carbon Positional isomer; impacts hydrogen bonding
2-(Naphthalen-1-yl)ethanol Lacks amino group MP: 73–78°C; soluble in toluene

Physicochemical Properties

  • Comparatively, (R)-(-)-2-Amino-1-phenylethanol shows [α]²⁰D = -43° (c=2 in ethanol) , while (S)-2-Amino-1-(4-methoxyphenyl)ethanol has [α]²⁰D = +61.4 .
  • Solubility: Hydrochloride salts (e.g., the target compound) enhance water solubility, whereas non-ionic analogs like 2-(naphthalen-1-yl)ethanol are lipophilic (soluble in toluene) .

Biological Activity

(R)-2-Amino-1-(naphthalen-2-yl)ethanol, also referred to as 2-Amino-2-(naphthalen-2-yl)ethanol, exhibits significant biological activity due to its unique structural properties. The presence of the naphthalene ring contributes to its hydrophobic interactions, while the amino and hydroxyl groups facilitate hydrogen bonding with various biological targets. This compound has been investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit altered biological activities.

Key Reactions:

  • Oxidation: Converts the compound into naphthyl ketones or aldehydes.
  • Reduction: Can yield dihydronaphthalene derivatives.
  • Substitution: The amino group can participate in nucleophilic substitutions, forming various derivatives.

The mechanism of action primarily involves binding to specific receptors or enzymes, modulating their activity through interactions facilitated by the naphthalene moiety and functional groups.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have shown promising results in reducing cell viability in various cancer lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using methods such as DPPH radical scavenging assays. Compounds derived from this structure have demonstrated significant antioxidant capabilities, surpassing traditional antioxidants like ascorbic acid in efficacy .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

  • Antiviral Activity : A study highlighted its potential as a ligand in biochemical assays targeting viral proteases associated with SARS-CoV. The compound showed inhibition of viral replication in Vero E6 cells with IC50 values indicating effective antiviral properties .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammatory pathways, suggesting a role in managing inflammatory responses .
  • Toxicological Assessments : Evaluations of mutagenicity and toxicity indicate that structural modifications can reduce harmful effects associated with similar compounds, providing insights into safer therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AnticancerCell Viability AssaySignificant inhibition
AntioxidantDPPH Radical ScavengingHigher than ascorbic acid
AntiviralViral Replication AssayIC50 ~ 0.6 μM
Enzyme InhibitionEnzymatic Activity AssayEffective against inflammatory enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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